N-Boc-cis-4-hydroxy-L-proline methyl ester

Stereochemistry Physical Properties Quality Control

Researchers requiring precise cis-(2S,4S) stereochemistry for ADC linker or PROTAC synthesis face synthetic failures when using incorrect isomers. N-Boc-cis-4-hydroxy-L-proline methyl ester (CAS 102195-79-9) provides the exact solution: • Defined (2S,4S) configuration essential for PNA monomer synthesis at the 4-position and conformationally constrained peptides • Orthogonal Boc and methyl ester protecting groups enable selective, sequential deprotection during Fmoc-SPPS • Non-cleavable ADC linker ensures payload release only upon complete lysosomal degradation • ≥97% purity by GC; white to almost white crystalline solid; mp 82-86 °C Bulk quantities available for procurement.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 102195-79-9
Cat. No. B558603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-cis-4-hydroxy-L-proline methyl ester
CAS102195-79-9
Synonyms102195-79-9; N-Boc-cis-4-hydroxy-L-prolinemethylester; (2S,4S)-1-tert-butyl2-methyl4-hydroxypyrrolidine-1,2-dicarboxylate; Boc-cis-Hyp-Ome; Boc-cis-4-Hydroxy-L-prolinemethylester; 1-tert-Butyl2-Methyl(2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate; METHYLCIS-1-BOC-4-HYDROXY-L-PROLINATE; (2S,4S)-4-Hydroxy-pyrrolidine-1,2-dicarboxylicacid1-tert-butylester2-methylester; N-(tert-Butoxycarbonyl)-cis-4-hydroxy-L-prolineMethylEster; O1-TERT-BUTYLO2-METHYL(2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE; 1,2-PYRROLIDINEDICARBOXYLICACID,4-HYDROXY-,1-(1,1-DIMETHYLETHYL)2-METHYLESTER,(2S,4S)-; cis-Boc-Hyp-OMe; Boc-trans-4-Hydroxy-L-prolinemethylester; ZINC00403526; PubChem21950; BOC-CIS-L-HYP-OME; BOC-L-CIS-HYP-OME; SCHEMBL85695; KSC496S3F; 654000_ALDRICH; CTK3J6932; MolPort-004-969-098; MZMNEDXVUJLQAF-YUMQZZPRSA-N; BH763; ZINC403526
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
InChIKeyMZMNEDXVUJLQAF-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-cis-4-hydroxy-L-proline Methyl Ester Overview


N-Boc-cis-4-hydroxy-L-proline methyl ester (CAS 102195-79-9) is a synthetic amino acid derivative belonging to the class of N-Boc-protected cis-4-hydroxy-L-proline esters. It is characterized by its (2S,4S) stereochemistry, dual protecting groups (Boc on the amine nitrogen and methyl ester on the carboxyl), and a free 4-hydroxyl group . This compound is a non-cleavable linker in antibody-drug conjugate (ADC) synthesis and an alkyl chain-based PROTAC linker . Its typical specifications include ≥97% purity by GC, a melting point of 82-86 °C, and an optical rotation of [α]₂₀D = -62.0° to -66.0° (c=1, MeOH) .

Why N-Boc-cis-4-hydroxy-L-proline Methyl Ester Is Irreplaceable


The specific cis-(2S,4S) stereochemistry and dual orthogonal protecting groups of N-Boc-cis-4-hydroxy-L-proline methyl ester confer unique reactivity and conformational properties that are not replicated by its trans isomer, D-enantiomer, or derivatives with alternative protecting group strategies. For instance, the trans isomer (CAS 74844-91-0) exhibits a different spatial orientation of the hydroxyl group, leading to altered hydrogen bonding and ring puckering that impacts peptide secondary structure and metabolic stability . The cis configuration is essential for synthesizing specific peptide nucleic acid (PNA) monomers bearing nucleobases at the 4-position [1]. The orthogonal Boc and methyl ester groups enable selective, sequential deprotection during solid-phase peptide synthesis (SPPS) . Using a different stereoisomer or a less precisely protected analog can result in synthetic failure, incorrect product stereochemistry, or altered linker properties in ADC and PROTAC constructs [1].

N-Boc-cis-4-hydroxy-L-proline Methyl Ester vs. Closest Analogs


Physical Properties: cis vs. trans Isomers

The cis and trans isomers of N-Boc-4-hydroxy-L-proline methyl ester exhibit distinct melting points and optical rotations, reflecting their different molecular packing and chiral environments. The cis isomer melts at 82-86 °C with [α]₂₀D = -62.0° to -66.0° (c=1, MeOH), whereas the trans isomer melts at a higher temperature of 92-96 °C with [α]₂₀D = -65° (c=1, CHCl₃) [1]. This 10 °C difference in melting point and the differing optical rotation values provide straightforward, quantitative metrics for identity verification and purity assessment during procurement and quality control.

Stereochemistry Physical Properties Quality Control

Amide Rotamer Equilibrium: cis vs. trans

The cis-4-hydroxyproline scaffold induces a distinct conformational equilibrium compared to the trans-isomer. NMR studies on related Boc-protected proline derivatives show that the cis-4-hydroxy substitution (Hyp) yields a trans/cis amide bond rotamer ratio (Ktrans/cis) of 3 and a free energy difference (ΔGtrans/cis) of -0.24 kcal mol⁻¹ in CDCl₃ [1]. In contrast, unsubstituted proline exhibits a Ktrans/cis of 9 and ΔGtrans/cis of -0.06 kcal mol⁻¹. This shift in the cis/trans amide population influences peptide backbone conformation and is a key parameter for designing conformationally constrained peptides.

Conformational Analysis NMR Spectroscopy Peptide Design

cis-Stereochemistry for PNA Monomer Synthesis

The cis-stereochemistry at the 4-position is a strict requirement for the synthesis of certain peptide nucleic acid (PNA) monomers. A foundational study by Lowe and Vilaivan demonstrated that all four DNA nucleobases were successfully incorporated in their protected form specifically into the 4-position of N-tert-butoxycarbonyl-L-proline methyl ester with cis-stereochemistry (i.e., N-Boc-cis-4-hydroxy-L-proline methyl ester) [1]. The trans-isomer or derivatives with other configurations do not provide the correct spatial orientation for efficient nucleobase attachment and subsequent PNA oligomer assembly.

Peptide Nucleic Acid PNA Nucleobase Conjugation

Non-Cleavable vs. Cleavable ADC Linkers

N-Boc-cis-4-hydroxy-L-proline methyl ester is specifically classified and utilized as a non-cleavable (non-degradable) linker in ADC synthesis . This contrasts with cleavable linkers, such as cis-4-hydroxy-L-proline hydrochloride (which is PEG-based and cleavable) [1]. The choice of linker class fundamentally alters the drug release mechanism: non-cleavable linkers require lysosomal degradation of the entire antibody-linker-drug complex for payload release, while cleavable linkers release payload upon specific stimuli (e.g., pH, enzymes).

ADC Linker Antibody-Drug Conjugate PROTAC

Optimal Applications of N-Boc-cis-4-hydroxy-L-proline Methyl Ester


PNA Monomer Synthesis

This compound is the required starting material for synthesizing PNA monomers bearing nucleobases at the 4-position with cis-stereochemistry, as demonstrated by Lowe and Vilaivan [1]. The cis configuration provides the correct geometry for nucleobase attachment and subsequent oligomerization. Attempting this synthesis with the trans-isomer is not viable.

Non-Cleavable ADC Linker Construction

In the development of antibody-drug conjugates (ADCs) where a non-cleavable linker is desired, this compound serves as a defined building block . Its non-cleavable nature ensures that the payload is released only upon complete lysosomal degradation of the antibody, a feature that can improve safety profiles for certain payloads compared to cleavable linkers.

SPPS with Orthogonal Protection

The orthogonal Boc and methyl ester protecting groups enable selective deprotection during SPPS . This allows for the sequential introduction of the cis-4-hydroxyproline residue into peptide chains without interfering with Fmoc-based elongation strategies, a key requirement for synthesizing complex, conformationally constrained peptides.

Constrained Peptide Analog Synthesis

The altered cis/trans amide equilibrium (Ktrans/cis = 3) conferred by the cis-4-hydroxyproline scaffold [2] makes this compound valuable for designing peptide analogs with specific backbone conformations. This is particularly relevant for developing peptidomimetics and studying structure-activity relationships where backbone rigidity is a critical parameter.

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